molecular formula C21H31FN2O2 B5275391 1-(4-fluorobenzoyl)-N-(2,4,4-trimethylpentan-2-yl)piperidine-3-carboxamide

1-(4-fluorobenzoyl)-N-(2,4,4-trimethylpentan-2-yl)piperidine-3-carboxamide

Cat. No.: B5275391
M. Wt: 362.5 g/mol
InChI Key: GNFCKCDZBZUDKY-UHFFFAOYSA-N
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Description

1-(4-fluorobenzoyl)-N-(2,4,4-trimethylpentan-2-yl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorobenzoyl)-N-(2,4,4-trimethylpentan-2-yl)piperidine-3-carboxamide typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate starting materials.

    Introduction of the 4-fluorobenzoyl group: This step usually involves an acylation reaction using 4-fluorobenzoyl chloride and a suitable base.

    Attachment of the N-(2,4,4-trimethylpentan-2-yl) group: This can be done through an alkylation reaction using the corresponding alkyl halide.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:

    Temperature control: Maintaining optimal temperatures for each reaction step.

    Catalysts: Using catalysts to enhance reaction rates.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorobenzoyl)-N-(2,4,4-trimethylpentan-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May produce carboxylic acids or ketones.

    Reduction: May produce alcohols or alkanes.

    Substitution: May produce halogenated compounds or other substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials or as a chemical intermediate in manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzoyl)-N-(2,4,4-trimethylpentan-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include:

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Receptors: Binding to receptors and modulating their activity.

    Ion Channels: Affecting the function of ion channels and altering cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorobenzoyl)-N-(2,4,4-trimethylpentan-2-yl)piperidine-3-carboxamide
  • 1-(4-methylbenzoyl)-N-(2,4,4-trimethylpentan-2-yl)piperidine-3-carboxamide
  • 1-(4-bromobenzoyl)-N-(2,4,4-trimethylpentan-2-yl)piperidine-3-carboxamide

Uniqueness

1-(4-fluorobenzoyl)-N-(2,4,4-trimethylpentan-2-yl)piperidine-3-carboxamide is unique due to the presence of the 4-fluorobenzoyl group, which can impart distinct chemical and biological properties compared to its analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

IUPAC Name

1-(4-fluorobenzoyl)-N-(2,4,4-trimethylpentan-2-yl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31FN2O2/c1-20(2,3)14-21(4,5)23-18(25)16-7-6-12-24(13-16)19(26)15-8-10-17(22)11-9-15/h8-11,16H,6-7,12-14H2,1-5H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNFCKCDZBZUDKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)NC(=O)C1CCCN(C1)C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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